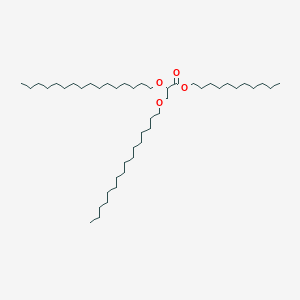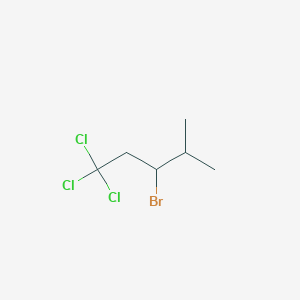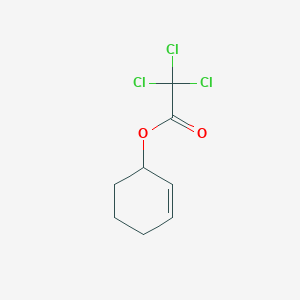![molecular formula C13H20N2O B14484655 3-[3-(Diethylamino)phenyl]propanamide CAS No. 66881-55-8](/img/structure/B14484655.png)
3-[3-(Diethylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Diethylamino)phenyl]propanamide is an organic compound belonging to the class of amides It features a diethylamino group attached to a phenyl ring, which is further connected to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)phenyl]propanamide typically involves the following steps:
Formation of the Diethylamino Group: The diethylamino group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting diethylamine with a suitable halogenated benzene derivative under basic conditions.
Attachment of the Propanamide Moiety: The resulting diethylaminophenyl compound is then reacted with a propanoyl chloride derivative in the presence of a base to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Diethylamino)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
3-[3-(Diethylamino)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological disorders, is ongoing.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[3-(Diethylamino)phenyl]propanamide involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the diethylamino and phenyl groups.
N,N-Diethylbenzamide: Contains a diethylamino group attached to a benzene ring but lacks the propanamide moiety.
Benzamide: Features a benzene ring attached to an amide group, similar to the phenylpropanamide structure.
Uniqueness
3-[3-(Diethylamino)phenyl]propanamide is unique due to the presence of both the diethylamino group and the propanamide moiety, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
66881-55-8 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-[3-(diethylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)12-7-5-6-11(10-12)8-9-13(14)16/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16) |
Clé InChI |
WUPYSSWFPHLKMM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=CC(=C1)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



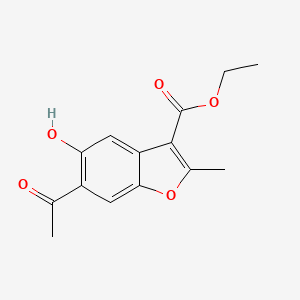
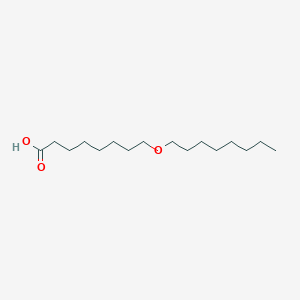
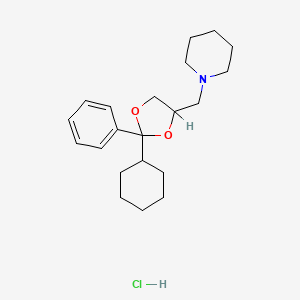
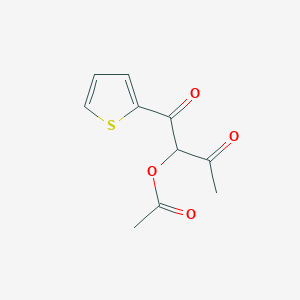

![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
